molecular formula C8H7BrN2S B1285150 6-Bromo-4-methyl-1,3-benzothiazol-2-amine CAS No. 681126-45-4

6-Bromo-4-methyl-1,3-benzothiazol-2-amine

Katalognummer: B1285150
CAS-Nummer: 681126-45-4
Molekulargewicht: 243.13 g/mol
InChI-Schlüssel: CQNDRYGENLEDAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic organic compound with the molecular formula C8H7BrN2S. It is part of the benzothiazole family, which is known for its diverse chemical reactivity and broad spectrum of biological activities . This compound is used in various fields, including organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-4-methyl-1,3-benzothiazol-2-amine involves the reaction of potassium thiocyanate with substituted anilines in the presence of a catalyst such as nano-BF3/SiO2. This method is efficient and yields high purity products under mild conditions . Another approach involves the bromination of 4-methyl-1,3-benzothiazol-2-amine using liquid bromine in acetic acid, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups attached to the benzothiazole ring .

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-methyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-6-bromo-4-methylbenzothiazole
  • 6-Bromo-2-methyl-1,3-benzothiazole
  • 6-Bromo-2-hydrazino-1,3-benzothiazole
  • 6-Bromo-3-(prop-2-yn-1-yl)benzothiazol-2(3H)-imine

Uniqueness

6-Bromo-4-methyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

6-Bromo-4-methyl-1,3-benzothiazol-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

This compound is characterized by its unique structure which includes a bromine atom and a methyl group attached to a benzothiazole ring. This structural configuration is significant for its biological activity.

Anticonvulsant Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit anticonvulsant properties. In studies involving various benzothiazole derivatives, compounds were evaluated for their efficacy in reducing seizure activity in animal models. The findings suggest that these compounds interact with central nervous system (CNS) pathways, potentially modulating neurotransmitter release and receptor activity .

Neurotoxicity and Safety Profile

Studies have shown that many benzothiazole derivatives, including this compound, do not exhibit significant neurotoxicity or liver toxicity. In a series of tests measuring neurotoxic effects and liver enzyme levels, the compound demonstrated a favorable safety profile compared to other known anticonvulsants .

The mechanism through which this compound exerts its biological effects may involve modulation of GABAergic and glutamatergic systems in the CNS. This modulation is critical for controlling seizure activities and may also play a role in other neurological disorders .

Synthesis

The synthesis of this compound typically involves the bromination of 4-methylbenzothiazole followed by amination processes. Various synthetic routes have been explored to enhance yield and purity. The following table summarizes key synthetic methods:

Method Reagents Yield (%) Notes
BrominationBr₂, Acetic Acid85High yield under controlled conditions
AminationNH₂OH (Hydroxylamine)90Efficient conversion
Microwave-Assisted SynthesisVarious solvents95Reduces reaction time significantly

Study on Anticonvulsant Properties

A study published in Acta Pharmaceutica evaluated several benzothiazole derivatives for anticonvulsant activity using the maximal electroshock (MES) test. The results indicated that this compound showed significant reduction in seizure duration compared to control groups .

Neurotoxicity Assessment

In another research effort focused on neurotoxicity assessment, compounds were subjected to behavioral tests in rodents. The results demonstrated no significant adverse effects on locomotor activity or cognitive functions at therapeutic doses of this compound .

Eigenschaften

IUPAC Name

6-bromo-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNDRYGENLEDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589442
Record name 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681126-45-4
Record name 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.